Product packaging for Acetic acid;1,8-dimethylnaphthalen-2-ol(Cat. No.:CAS No. 64374-94-3)

Acetic acid;1,8-dimethylnaphthalen-2-ol

Cat. No.: B14497353
CAS No.: 64374-94-3
M. Wt: 232.27 g/mol
InChI Key: ARBHHQVBCRSDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetic acid;1,8-dimethylnaphthalen-2-ol is a naphthalene derivative research chemical. The 1,8-dimethylnaphthalene scaffold is a subject of interest in materials science and organic synthesis due to its structural properties. The acetic acid moiety in the molecule suggests potential applications in the synthesis of esters or other functionalized compounds for advanced material development. This compound is provided as a high-purity material for research and development purposes. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O3 B14497353 Acetic acid;1,8-dimethylnaphthalen-2-ol CAS No. 64374-94-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64374-94-3

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

acetic acid;1,8-dimethylnaphthalen-2-ol

InChI

InChI=1S/C12H12O.C2H4O2/c1-8-4-3-5-10-6-7-11(13)9(2)12(8)10;1-2(3)4/h3-7,13H,1-2H3;1H3,(H,3,4)

InChI Key

ARBHHQVBCRSDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=CC2=CC=C1)O)C.CC(=O)O

Origin of Product

United States

Synthetic Methodologies for the 1,8 Dimethylnaphthalen 2 Ol Core

Strategies for the Construction of the Naphthalene (B1677914) Ring System with Precise Dimethyl Substitution.

The formation of the 1,8-dimethylnaphthalene (B165263) backbone is a critical first step. Two primary approaches can be considered: building the substituted naphthalene ring from simpler precursors (de novo synthesis) or modifying a pre-existing naphthalene scaffold.

De novo synthesis offers the advantage of building the desired substitution pattern directly into the naphthalene core, avoiding potential issues with regioselectivity in later functionalization steps. While specific literature detailing a de novo synthesis of 1,8-dimethylnaphthalene is not abundant, general methods for naphthalene synthesis can be adapted. One such approach involves the cyclization of appropriately substituted precursors. For instance, a multi-step synthesis could be envisioned starting from the reaction of o-xylene (B151617) or a related derivative with a suitable four-carbon synthon, followed by cyclization and aromatization to form the dimethylnaphthalene skeleton. A known conventional process for producing dimethylnaphthalenes involves the formation of an alkenylbenzene, followed by cyclization to dimethyltetralins, and subsequent dehydrogenation to the corresponding dimethylnaphthalenes jocpr.com.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also powerful tools for constructing polysubstituted naphthalenes. Transition metal-mediated annulation approaches have been developed for the synthesis of arylnaphthalene lignan (B3055560) lactones and could potentially be adapted for the synthesis of simpler substituted naphthalenes nih.gov.

The modification of readily available naphthalene or its derivatives is a more common strategy. This approach relies on the ability to selectively introduce methyl groups at the C1 and C8 (peri) positions.

Directed C-H Methylation:

Recent advances in C-H activation and functionalization offer promising routes for the direct methylation of naphthalene. A highly regioselective peri- and ortho-C–H methylation of 1-naphthaldehyde (B104281) has been developed using a transient ligand strategy. This method allows for the preparation of various methyl-substituted naphthalene frameworks in moderate to excellent yields uchicago.edu. By carefully choosing the directing group and reaction conditions, it is possible to achieve sequential C-H functionalization at the proximal positions of the naphthalene ring uchicago.edu.

Directed ortho-Metalation and peri-Lithiation:

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings. In the context of naphthalene, this can be extended to peri-lithiation, where a directing group guides the deprotonation and subsequent functionalization of the C8 position. The use of a directing group at the 1-position can facilitate the introduction of a substituent at the 8-position. While challenging, strategies for the peri-lithiation of naphthalamides have been explored nih.gov. The generation of 1,8-dilithionaphthalene from 1-bromonaphthalene (B1665260) has also been reported, providing a direct route to 1,8-disubstituted naphthalenes nih.govnih.gov. Once the lithiated species are formed, they can be quenched with a methylating agent, such as methyl iodide, to introduce the methyl groups.

Shape-Selective Methylation over Zeolites:

For industrial-scale production, shape-selective methylation of naphthalene using methanol (B129727) over zeolite catalysts has been investigated. While this method often targets other isomers like 2,6-dimethylnaphthalene (B47086) due to their commercial importance, the catalyst and reaction conditions could potentially be tuned to favor the formation of 1,8-dimethylnaphthalene researchgate.net.

StrategyDescriptionKey Features
De Novo Synthesis Construction of the naphthalene ring from acyclic or simpler cyclic precursors.Allows for precise control of substitution pattern from the outset.
Directed C-H Methylation Direct introduction of methyl groups onto the naphthalene ring using a directing group.High regioselectivity, atom-economical.
peri-Lithiation Lithiation at the C8 position directed by a group at C1, followed by methylation.Provides a route to 1,8-disubstitution on a pre-formed naphthalene.
Zeolite Catalysis Shape-selective methylation of naphthalene using solid acid catalysts.Potentially suitable for large-scale production, but selectivity can be a challenge.

Regioselective Introduction of the Hydroxyl Functionality onto the 1,8-Dimethylnaphthalene Moiety.

Once the 1,8-dimethylnaphthalene core is obtained, the next critical step is the introduction of a hydroxyl group specifically at the 2-position. Direct hydroxylation of an unactivated aromatic C-H bond is a challenging transformation.

Direct C-H hydroxylation of aromatic compounds is an area of active research. Transition metal-catalyzed C-H hydroxylation is a notable synthetic advance to access phenols nih.gov. Strategies involving directing groups can be employed to achieve site-selectivity. For instance, a template-assisted, palladium-catalyzed meta-hydroxylation strategy has been developed for some aromatic systems nih.govrsc.orgsemanticscholar.org. While not directly applied to 1,8-dimethylnaphthalene, this concept could potentially be adapted. A directing group placed at the 1- or 3-position of the naphthalene ring could, in principle, direct hydroxylation to the 2-position.

Biocatalytic approaches also offer a potential route. For example, naphthalene dioxygenase has been shown to catalyze the p-hydroxylation of methylphenols and chlorophenols nih.gov. While a study on the enzymatic oxidation of 1,8-dimethylnaphthalene by Pseudomonas bacteria showed hydroxylation of one of the methyl groups rather than the aromatic ring, other enzyme systems could potentially be engineered for the desired regioselective aromatic hydroxylation nih.gov.

Given the challenges of direct hydroxylation, a multi-step approach involving the introduction of a different functional group that can be subsequently converted to a hydroxyl group is a more classical and often more reliable strategy. This typically requires the use of protecting groups to mask reactive sites and ensure the desired regioselectivity.

A plausible synthetic route could involve the following steps:

Electrophilic Aromatic Substitution: An electrophilic aromatic substitution reaction, such as nitration or halogenation, could be performed on 1,8-dimethylnaphthalene. The directing effects of the two methyl groups would need to be carefully considered to achieve substitution at the desired 2-position.

Functional Group Interconversion: The introduced functional group (e.g., a nitro or bromo group) can then be converted to a hydroxyl group. For example, a nitro group can be reduced to an amino group, which can then be converted to a diazonium salt and subsequently hydrolyzed to the phenol (B47542). A bromo group could potentially be converted to a hydroxyl group via a nucleophilic aromatic substitution or through the formation of an organometallic intermediate followed by oxidation.

Use of Protecting Groups: Throughout this multi-step synthesis, protecting groups may be necessary to prevent unwanted side reactions. For example, if a more reactive position on the naphthalene ring is susceptible to electrophilic attack, it could be temporarily blocked with a removable group. The general principles of protecting group strategies are well-established in organic synthesis jocpr.comuchicago.eduorganic-chemistry.orgneliti.comwikipedia.org.

Optimization of Reaction Conditions and Yields for 1,8-Dimethylnaphthalen-2-ol Production.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, 1,8-dimethylnaphthalen-2-ol. This involves a systematic study of various reaction parameters for each step of the chosen synthetic route.

For the construction of the 1,8-dimethylnaphthalene core, parameters such as catalyst loading, temperature, pressure, and reaction time would need to be optimized. In the case of C-H methylation, the choice of ligand and oxidant is critical for achieving high regioselectivity and yield uchicago.edu. For lithiation-based methods, the choice of solvent, temperature, and lithiating agent can significantly impact the efficiency of the reaction.

In the subsequent hydroxylation step, or the multi-step functional group interconversion, each reaction would require its own optimization. For example, in a Sandmeyer-type reaction to convert an amino group to a hydroxyl group, the temperature of the diazotization and hydrolysis steps is critical to avoid side reactions.

The development and optimization of one-step methods for the synthesis of substituted 1,8-naphthalimides have been achieved using an experimental design approach, which could serve as a model for optimizing the synthesis of 1,8-dimethylnaphthalen-2-ol researchgate.net.

Esterification Chemistry for the Acetic Acid; 1,8 Dimethylnaphthalen 2 Ol Compound

Advanced Esterification Protocols for the Formation of Naphthalen-2-yl Acetate (B1210297) Derivatives

The formation of 1,8-dimethylnaphthalen-2-yl acetate, the ester derived from 1,8-dimethylnaphthalen-2-ol and acetic acid, requires overcoming the steric hindrance imposed by the peri-methyl group on the naphthalene (B1677914) ring. Advanced esterification protocols are therefore essential for achieving satisfactory yields.

Direct Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. khanacademy.org For a sterically hindered substrate like 1,8-dimethylnaphthalen-2-ol, direct esterification with acetic acid typically requires forcing conditions, such as high temperatures and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.comyoutube.com The direct acetylation of a related, less hindered compound, 2-naphthol (B1666908), has been successfully achieved using acetic acid in the presence of a nickel nitrate (B79036) catalyst, suggesting a potential route for the more hindered 1,8-dimethylnaphthalen-2-ol. researchgate.net To drive the equilibrium towards the product, continuous removal of water, a byproduct of the reaction, is often necessary.

Transesterification: This approach involves the reaction of the naphthol with an acetate ester, such as ethyl acetate or vinyl acetate, in the presence of a catalyst. organic-chemistry.orgnih.gov Transesterification can be advantageous as it can be performed under milder conditions compared to direct esterification. masterorganicchemistry.com For instance, enzyme catalysis, using lipases, has proven effective for the transesterification of various alcohols in solvent-free systems. nih.gov Metal catalysts, such as zinc clusters, have also been shown to efficiently catalyze the acetylation of alcohols using ethyl acetate. organic-chemistry.org Given the steric hindrance of 1,8-dimethylnaphthalen-2-ol, a transesterification approach using an excess of a reactive acyl donor like vinyl acetate could be a viable strategy.

A comparative overview of potential conditions for these methods is presented in Table 1.

Method Acylating Agent Typical Catalyst Reaction Conditions Potential Yield
Direct EsterificationAcetic AcidH₂SO₄, p-TSA, Ni(NO₃)₂High Temperature, Water RemovalModerate to Good
TransesterificationEthyl AcetateAcid/Base Catalyst, LipaseMild to Moderate TemperatureGood to Excellent
TransesterificationVinyl AcetateMetal Catalysts (e.g., Zn-cluster), Y₅(OⁱPr)₁₃ORoom Temperature to Moderate HeatHigh to Excellent

Table 1: Comparison of Potential Esterification Protocols for 1,8-Dimethylnaphthalen-2-ol. Data is extrapolated from general knowledge of esterification of hindered phenols and naphthols.

To enhance the reactivity of the esterification partners, various activation strategies can be employed.

Activation of Acetic Acid: Acetic acid can be converted into a more reactive acylating agent. A common method is the formation of an O-acylisourea intermediate using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in what is known as the Steglich esterification. organic-chemistry.org The reactivity of this intermediate is further enhanced by the addition of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This method is particularly well-suited for sterically demanding substrates. organic-chemistry.org Another approach is to convert acetic acid to its anhydride (B1165640) or chloride, which are more potent acylating agents. researchgate.net

Activation of 1,8-Dimethylnaphthalen-2-ol: While less common for esterification, the naphthol can be converted to its corresponding naphthoxide salt by treatment with a base. The resulting naphthoxide is a more potent nucleophile and can react with an activated acylating agent. However, this approach needs to be carefully controlled to avoid side reactions.

The following table summarizes common activation strategies.

Substrate Activated Reagent Active Intermediate Key Features
Acetic AcidDCC/DMAPO-acylisourea/Acyl-DMAP complexMild conditions, suitable for hindered substrates
Acetic AcidThionyl Chloride (SOCl₂)Acetyl ChlorideHighly reactive, may require base to neutralize HCl
Acetic AcidAcetic AnhydrideAcetic AnhydrideMore reactive than acetic acid, often used with a catalyst

Table 2: Activation Strategies for Esterification.

Investigation of Novel Catalytic Systems for Enhanced Esterification Efficiency

The development of new catalytic systems is crucial for improving the efficiency of esterification for sterically hindered substrates.

Recent research has focused on both homogeneous and heterogeneous catalysts. Homogeneous nickel catalysts, such as nickel nitrate, have been shown to be effective for the acetylation of 2-naphthol with acetic acid, providing good to excellent yields. researchgate.net The catalytic activity of different nickel salts was evaluated, with nickel nitrate demonstrating the best performance. researchgate.net

Heterogeneous solid acid catalysts offer advantages in terms of catalyst separation and reusability. researchgate.netriken.jp Materials such as sulfonic acid-functionalized mesoporous solids, ion-exchange resins (e.g., Amberlyst), and various metal oxides have been investigated for esterification reactions. manchester.ac.ukbiofueljournal.com For instance, a macroporous polymeric acid catalyst has been shown to facilitate direct esterification at moderate temperatures without the need for water removal. organic-chemistry.org The application of such solid acids could provide an environmentally friendly and efficient method for the synthesis of 1,8-dimethylnaphthalen-2-yl acetate.

The table below presents data on the catalytic acetylation of 2-naphthol, a model for the target compound.

Catalyst (30mg) Acylating Agent Solvent Yield (%)
Ni(NO₃)₂·6H₂OAcetic AcidAcetonitrile90
NiSO₄Acetic AcidAcetonitrile80
Ni(OAc)₂Acetic AcidAcetonitrileNo Reaction
NiCl₂Acetic AcidAcetonitrile75

Table 3: Effect of Different Nickel Catalysts on the Acetylation of 2-Naphthol. Data adapted from a study on the acetylation of 2-naphthol. researchgate.net

Reaction Mechanism Analysis of Ester Bond Formation in Sterically Hindered Systems

The mechanism of esterification in sterically hindered systems is generally consistent with the established pathways for this reaction, although the steric hindrance affects the rates of the individual steps.

Under acidic conditions, such as in the Fischer esterification, the reaction proceeds via a series of protonation and deprotonation steps. The carbonyl oxygen of acetic acid is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of the sterically hindered 1,8-dimethylnaphthalen-2-ol then acts as a nucleophile, attacking the activated carbonyl carbon. This step is often the rate-determining step and is significantly slowed by steric hindrance. The resulting tetrahedral intermediate then undergoes proton transfer and elimination of a water molecule to form the protonated ester, which is finally deprotonated to yield the final product and regenerate the acid catalyst.

In the case of activation with reagents like DCC and DMAP (Steglich esterification), the carboxylic acid is first activated to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer agent by reacting with the O-acylisourea to form an N-acylpyridinium salt. This intermediate is highly electrophilic and is readily attacked by the sterically hindered hydroxyl group of 1,8-dimethylnaphthalen-2-ol, even with its reduced nucleophilicity due to steric bulk. organic-chemistry.org The steric hindrance makes the direct attack of the alcohol on the O-acylisourea less favorable, highlighting the crucial role of DMAP as a catalyst. organic-chemistry.org The flexible nature of some bidentate phosphine (B1218219) ligands in nickel-catalyzed cross-coupling reactions of sterically hindered substrates suggests that ligand design could also be a key factor in developing catalytic systems that can accommodate bulky substrates. rsc.org

Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure, confirming the connectivity of atoms and the spatial arrangement within the molecule.

A full suite of NMR experiments is necessary for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and type of protons, revealing signals for the aromatic protons on the naphthalene (B1677914) ring, the two distinct methyl groups attached to the ring, and the acetyl methyl group. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguishes between quaternary, CH, and CH₃ carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 1,8-dimethylnaphthalen-2-yl acetate (B1210297), COSY is crucial for tracing the connectivity of the protons on the substituted aromatic ring, establishing which protons are adjacent to one another. sdsu.edu For example, it would show a correlation between H-3 and H-4, and a separate coupling network for the protons on the other ring (H-5, H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is the primary method for definitively assigning the signals of the protonated carbons in the naphthalene ring and the methyl groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is arguably the most powerful experiment for piecing together the molecular framework. columbia.eduyoutube.com Key correlations would include:

The protons of the C-1 methyl group showing a correlation to the C-1, C-2, and C-8a carbons.

The protons of the acetyl methyl group correlating to the carbonyl carbon (C=O).

The H-3 proton showing a correlation to the C-2, C-4, and C-4a carbons, confirming its position relative to the acetate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, even if they are not directly coupled through bonds. It would be used to confirm the peri-relationship of the two methyl groups at the C-1 and C-8 positions, as a spatial correlation (NOE) would be expected between their respective protons.

The chemical environment of each nucleus dictates its chemical shift (δ) and its interaction with neighboring nuclei defines the coupling constants (J). The acetate group, being an electron-donating group through its oxygen lone pairs and electron-withdrawing through its carbonyl, significantly influences the electronic environment of the naphthalene ring.

The expected ¹H and ¹³C NMR chemical shifts are summarized below. Aromatic proton signals are predicted based on the known values for 1,8-dimethylnaphthalene (B165263), with adjustments for the deshielding/shielding effects of the C-2 acetate substituent. chemicalbook.comnih.govchemicalbook.com

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) HMBC Correlations (to Carbons)
H-3 ~7.30 d J ≈ 8.8 C-2, C-4, C-4a
H-4 ~7.85 d J ≈ 8.8 C-2, C-3, C-5, C-4a
H-5 ~7.45 d J ≈ 7.0 C-4, C-6, C-7, C-8a
H-6 ~7.35 t J ≈ 7.8 C-5, C-7, C-8
H-7 ~7.50 d J ≈ 8.2 C-5, C-6, C-8, C-8a
1-CH₃ ~2.90 s - C-1, C-2, C-8a
8-CH₃ ~2.95 s - C-7, C-8, C-8a

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~133.0
C-2 ~148.5
C-3 ~118.0
C-4 ~127.0
C-4a ~129.5
C-5 ~124.0
C-6 ~126.5
C-7 ~125.5
C-8 ~135.0
C-8a ~131.0
1-CH₃ ~25.0
8-CH₃ ~20.0
C=O ~169.5

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a distinct fingerprint based on its functional groups. nih.gov FTIR and Raman spectroscopy are complementary techniques used to confirm the presence of key structural motifs. researchgate.netnih.gov

The spectrum of 1,8-dimethylnaphthalen-2-yl acetate is dominated by vibrations from the aromatic naphthalene core and the acetate ester group. The key diagnostic peaks are the strong carbonyl (C=O) stretch from the acetate and the C-O stretching vibrations, which are absent in the parent 1,8-dimethylnaphthalene molecule. researchgate.net

Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity (FTIR) Intensity (Raman) Assignment
3100-3000 Medium-Weak Medium Aromatic C-H Stretch
2980-2850 Medium-Weak Medium Methyl C-H Stretch
~1765 Strong Weak Ester C=O Stretch
1600-1450 Medium-Strong Strong Aromatic C=C Ring Stretch
~1370 Medium Medium CH₃ Symmetric Bend
~1210 Strong Medium Aryl Ester C-O Stretch
~1050 Medium Medium Alkyl Ester O-C-C Stretch

Electronic Spectroscopy (Ultraviolet-Visible, Fluorescence) for Chromophoric System Analysis and Electronic Transitions

UV-Visible and fluorescence spectroscopy provide information about the electronic structure of the molecule, specifically the transitions involving the π-electron system of the naphthalene chromophore.

The UV-Vis spectrum of 1,8-dimethylnaphthalen-2-yl acetate in a non-polar solvent like cyclohexane (B81311) is expected to show multiple absorption bands characteristic of the naphthalene ring system. These bands arise from π → π* electronic transitions. mdpi.comnih.gov The introduction of the methyl and acetate substituents, which act as auxochromes, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. mdpi.comresearchgate.net

Like many naphthalene derivatives, this compound is expected to be fluorescent. rsc.org Upon excitation at a wavelength corresponding to one of its absorption maxima, it would emit light at a longer wavelength. The fluorescence properties are sensitive to the substitution pattern and the solvent environment. nih.gov

Expected Electronic Spectroscopy Data (in Cyclohexane)

Parameter Expected Value Description
λₘₐₓ₁ ~320 nm Longest wavelength π → π* transition
λₘₐₓ₂ ~290 nm π → π* transition
λₘₐₓ₃ ~230 nm π → π* transition

Mass Spectrometry for Precise Molecular Weight Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk For 1,8-dimethylnaphthalen-2-yl acetate (C₁₄H₁₄O₂), the calculated monoisotopic mass is 214.0994 Da.

Under electron ionization (EI), a hard ionization technique, the molecular ion (M⁺˙) is formed, which then undergoes characteristic fragmentation. acdlabs.comwikipedia.org The most prominent fragmentation pathway for aryl acetates is the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, mass 42 Da). miamioh.edu This leads to the formation of a very stable phenol (B47542) radical cation, which would likely be the base peak in the spectrum.

Predicted Mass Spectrometry Fragmentation Data

m/z Proposed Fragment Formula Notes
214 [M]⁺˙ [C₁₄H₁₄O₂]⁺˙ Molecular Ion
172 [M - CH₂CO]⁺˙ [C₁₂H₁₂O]⁺˙ Loss of ketene; likely base peak
157 [C₁₂H₁₂O - CH₃]⁺ [C₁₁H₉O]⁺ Loss of a methyl radical from the m/z 172 fragment

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic behavior of a molecule. These calculations can predict its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on Acetic acid;1,8-dimethylnaphthalen-2-ol would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, a wealth of information could be derived, including the distribution of electron density, the dipole moment, and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and electronic excitability.

Table 1: Hypothetical DFT-Calculated Properties

Property Predicted Value Significance
Ground State Energy [Data Not Available] Indicates the thermodynamic stability of the molecule.
HOMO Energy [Data Not Available] Relates to the ability to donate electrons.
LUMO Energy [Data Not Available] Relates to the ability to accept electrons.
HOMO-LUMO Gap [Data Not Available] Correlates with chemical reactivity and electronic transitions.

For higher accuracy, particularly in describing excited states and complex electronic phenomena, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while more computationally intensive, provide a more rigorous solution to the electronic Schrödinger equation. They are invaluable for calculating precise ionization potentials, electron affinities, and the energies and characteristics of electronic transitions, which are crucial for interpreting UV-visible spectra.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would involve calculating the energy of the molecule as the rotatable bonds, such as the C-O bond of the ester group, are systematically rotated. This generates a potential energy surface, revealing the most stable (lowest energy) conformations and the energy barriers to rotation between them. Steric hindrance between the acetic acid group and the peri-positioned methyl group at the 8-position would likely play a significant role in determining the preferred orientations.

Molecular Dynamics (MD) simulations could predict how multiple molecules of this compound interact with each other in a condensed phase. By simulating the movements of atoms over time, MD can reveal tendencies for aggregation, the formation of hydrogen bonds between the carboxylic acid groups, and π-π stacking interactions between the naphthalene (B1677914) rings.

Computational Prediction of Spectroscopic Parameters and Validation against Experimental Data

A key application of computational chemistry is the prediction of spectra, which can be compared with experimental results for validation.

Table 2: Computationally Predictable Spectroscopic Data

Spectroscopic Technique Predicted Parameters Relevance
Infrared (IR) Spectroscopy Vibrational frequencies and intensities Identifies functional groups and their bonding environments.
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C) Provides information on the chemical environment of each atom.

DFT and other quantum chemical methods can calculate the vibrational frequencies corresponding to IR spectra and the nuclear magnetic shielding constants that determine NMR chemical shifts. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions observed in UV-Vis spectroscopy. The close agreement between predicted and measured spectra would provide strong confidence in the accuracy of the computational model.

Computational Analysis of Reaction Mechanisms and Transition States for Synthetic Pathways

The synthesis of Acetic acid; 1,8-dimethylnaphthalen-2-ol can be conceptually divided into two primary stages: the formation of the 1,8-dimethylnaphthalen-2-ol core and the subsequent O-acylation of the hydroxyl group. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricacies of these processes.

A plausible synthetic route to the 1,8-dimethylnaphthalene (B165263) backbone involves electrophilic aromatic substitution reactions. Theoretical studies on methyl-substituted naphthalenes have provided insights into their reactivity. mdpi.com Calculations of reactivity indices, such as superdelocalizability and localization energy, have been used to predict the most probable sites for electrophilic attack. mdpi.com For dimethylnaphthalenes, these studies indicate that the positions of electrophilic substitution are influenced by the interplay of electronic effects from the methyl groups and the inherent reactivity of the naphthalene ring system. rsc.orgrsc.org

The O-acylation of the 1,8-dimethylnaphthalen-2-ol intermediate with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is a key step in the formation of the final product. Computational modeling of the O-acylation of phenols and naphthols has revealed the mechanistic details of this transformation. lew.roucalgary.ca

In an acid-catalyzed esterification, DFT calculations have shown that the reaction proceeds through a multi-step mechanism. rsc.orgresearchgate.net The initial step involves the protonation of the carbonyl oxygen of the acetylating agent, which increases its electrophilicity. ucalgary.ca This is followed by the nucleophilic attack of the hydroxyl oxygen of the naphthalenol on the activated carbonyl carbon.

A key aspect of these computational studies is the characterization of the transition states associated with each step of the reaction. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state are critical in determining the reaction rate.

For the acid-catalyzed acylation of an alcohol, computational studies have identified the rate-determining step to be the nucleophilic addition of the alcohol to the protonated acetylating agent. nih.gov The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility.

The following table summarizes hypothetical computational data for the acid-catalyzed O-acetylation of 1,8-dimethylnaphthalen-2-ol with acetic anhydride, based on analogous systems studied in the literature. The calculations are presumed to be performed at the B3LYP/6-31G(d) level of theory.

StepDescriptionRelative Energy (kcal/mol)
Reactants 1,8-dimethylnaphthalen-2-ol + Acetic Anhydride + H⁺0.0
TS1 Transition state for the protonation of acetic anhydride+5.2
Intermediate 1 Protonated acetic anhydride + 1,8-dimethylnaphthalen-2-ol-3.1
TS2 Transition state for the nucleophilic attack of the hydroxyl group on the protonated acetic anhydride+19.6
Intermediate 2 Tetrahedral intermediate-8.5
TS3 Transition state for the proton transfer and elimination of acetic acid+12.3
Products Acetic acid; 1,8-dimethylnaphthalen-2-ol + Acetic Acid + H⁺-15.7

Note: The data in this table is illustrative and based on computational studies of similar reactions. The values are intended to represent the general energetic profile of the reaction.

Computational studies also allow for the visualization of the three-dimensional structures of the reactants, intermediates, transition states, and products. The analysis of the geometric parameters of the transition states, such as bond lengths and angles, provides further insight into the reaction mechanism. For instance, in TS2, the bond between the hydroxyl oxygen and the carbonyl carbon is partially formed, while the carbonyl double bond is elongated.

Advanced Reactivity and Transformation Studies of Acetic Acid; 1,8 Dimethylnaphthalen 2 Ol

Investigations into Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic compounds. In the case of 1,8-dimethyl-2-naphthyl acetate (B1210297), the naphthalene core is activated towards electrophilic attack by the presence of two methyl groups and an acetoxy group. The regiochemical outcome of such reactions is governed by a combination of electronic and steric effects exerted by these substituents.

Regioselectivity and Directing Effects of the Methyl and Acetoxy Substituents

The directing effects of substituents on the naphthalene ring are more complex than on a simple benzene (B151609) ring due to the non-equivalent positions. However, the fundamental principles of activating and deactivating groups still apply.

Methyl Groups (-CH₃): Methyl groups are activating substituents that donate electron density to the aromatic ring through an inductive effect and hyperconjugation. They are considered ortho, para-directors. In 1,8-dimethyl-2-naphthyl acetate, the methyl group at C1 directs incoming electrophiles primarily to the C2 and C4 positions. The methyl group at C8 directs towards the C7 position.

Acetoxy Group (-OCOCH₃): The acetoxy group is an activating, ortho, para-directing substituent. The oxygen atom's lone pairs can donate electron density to the ring via resonance, which outweighs its inductive withdrawal effect. This activation stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. For the acetoxy group at C2, this directs incoming electrophiles to the C1 and C3 positions.

Studies on the protiodetritiation of dimethylnaphthalenes have shown that the effects of multiple methyl groups are not always simply additive. rsc.org Increased electron supply from multiple alkyl groups can lead to a decrease in bond fixation compared to monomethylnaphthalenes, enhancing reactivity at certain positions more than predicted. rsc.org The steric hindrance from the peri-positioned methyl groups at C1 and C8 can also influence the approach of the electrophile, potentially disfavoring substitution at nearby positions. rsc.orgcanterbury.ac.nz

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,8-dimethyl-2-naphthyl acetate

Position Directing Influence of C1-CH₃ Directing Influence of C8-CH₃ Directing Influence of C2-OCOCH₃ Combined Effect Predicted Major Product(s)
3 - - Ortho (Activating) Strongly Activated Substitution at C3
4 Para (Activating) - - Strongly Activated, sterically accessible Substitution at C4
5 - Ortho (Activating) - Activated, but sterically hindered Minor Product

| 7 | - | Ortho (Activating) | - | Activated | Minor Product |

Influence of Catalysts on Reaction Outcomes and Selectivity

Catalysts play a pivotal role in electrophilic aromatic substitution by generating the electrophile and can influence both the reaction rate and the regioselectivity.

In Friedel-Crafts reactions, a common type of EAS, Lewis acid catalysts like AlCl₃ or FeCl₃ are used to generate a carbocation or a highly polarized complex that acts as the electrophile. The choice of catalyst can affect selectivity, especially with oxygen-containing substituents like the acetoxy group. For instance, strong Lewis acids like AlCl₃ can complex with the carbonyl oxygen of the acetoxy group. stackexchange.com This complexation can modify the directing effect of the acetoxy group, potentially reducing its activating nature or increasing steric bulk, thereby altering the product distribution. stackexchange.com

For halogenation reactions, catalysts like FeBr₃ (for bromination) or AlCl₃ (for chlorination) are employed to polarize the dihalogen bond, creating a more potent electrophile. youtube.com The reaction conditions, including the solvent and temperature, can also be optimized in conjunction with the catalyst to favor a specific regioisomer. Milder reaction conditions often lead to kinetically controlled products, where substitution occurs at the most electronically activated and sterically accessible position. In contrast, harsher conditions might favor the thermodynamically more stable isomer.

Oxidative and Reductive Transformations of the Compound

The 1,8-dimethyl-2-naphthyl acetate molecule possesses several sites susceptible to oxidative and reductive transformations, including the electron-rich naphthalene core, the methyl groups, and the acetoxy functional group.

Controlled Oxidation of the Naphthalene Core and Acetoxy Group

The oxidation of substituted naphthalenes can proceed via different pathways depending on the reagents and conditions.

Naphthalene Core Oxidation: The electron-rich naphthalene ring is susceptible to oxidation. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can lead to ring cleavage, ultimately forming substituted phthalic acid derivatives. However, more controlled oxidation can yield naphthoquinones. For 1,8-dimethyl-2-naphthyl acetate, oxidation would likely occur on the more activated ring (the one bearing the substituents), potentially leading to a 1,4-naphthoquinone (B94277) derivative, although the substitution pattern makes this complex. Ozonolysis of substituted naphthalenes in participating solvents like methanol (B129727) can lead to the formation of benzodioxan derivatives. researchgate.net

Methyl Group Oxidation: The benzylic methyl groups can be selectively oxidized. Enzymatic oxidation of 1,8-dimethylnaphthalene (B165263) by Pseudomonas bacteria has been shown to hydroxylate one of the methyl groups to form 1-methyl-8-hydroxymethylnaphthalene. nih.gov This suggests that similar selective chemical oxidation using reagents like selenium dioxide or ceric ammonium (B1175870) nitrate (B79036) could be possible, converting a methyl group to an alcohol, aldehyde, or carboxylic acid, depending on the conditions.

Acetoxy Group Transformation: The acetoxy group is generally stable to mild oxidizing conditions. However, under harsh oxidative conditions, it can be cleaved. More relevant is its hydrolysis (a non-redox transformation) under acidic or basic conditions to yield the corresponding phenol (B47542), 1,8-dimethylnaphthalen-2-ol.

Selective Reduction of Aromaticity or Functional Groups

The reduction of 1,8-dimethyl-2-naphthyl acetate can target either the aromatic system or the ester functionality.

Reduction of Aromaticity: The naphthalene ring can be reduced to form dihydronaphthalene (dialin) or tetrahydronaphthalene (tetralin) derivatives. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is a common method. The conditions (temperature, pressure, catalyst) determine the extent of reduction. Typically, the less substituted ring is reduced preferentially. Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, is a powerful method for the partial reduction of aromatic rings. researchgate.net This reaction typically yields 1,4-dihydronaphthalene (B28168) derivatives. researchgate.net For 1,8-dimethyl-2-naphthyl acetate, the Birch reduction would likely reduce the unsubstituted ring to preserve the aromaticity of the ring containing the electron-donating groups.

Reduction of Functional Groups: The acetoxy group can be reduced, though it requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) can reduce the ester to two alcohols. In this case, it would cleave the ester, reducing the acetyl part to ethanol (B145695) and leaving the 1,8-dimethylnaphthalen-2-ol as its lithium salt, which upon workup would yield the phenol.

Table 2: Summary of Potential Reductive Transformations

Reagent/Method Target Potential Product(s)
H₂, Pd/C (mild conditions) Naphthalene Core 5,6,7,8-Tetrahydro-1,8-dimethylnaphthalen-2-yl acetate
Na, NH₃ (l), EtOH (Birch) Naphthalene Core 1,4-Dihydro-5,8-dimethylnaphthalen-2-yl acetate

Cycloaddition Reactions (e.g., Diels-Alder) involving the Naphthalene Moiety

The naphthalene system can participate as the diene component in cycloaddition reactions, most notably the Diels-Alder reaction. However, this requires overcoming the significant resonance stabilization energy of the aromatic ring. nih.gov Consequently, such reactions with naphthalene are more challenging than with non-aromatic dienes and often require harsh conditions (high temperature and pressure) or highly reactive dienophiles. nih.gov

The dearomatization of naphthalenes via cycloaddition is a valuable strategy for building complex, three-dimensional molecular architectures from simple, flat aromatic precursors. nih.gov In the case of 1,8-dimethyl-2-naphthyl acetate, the reaction would involve one of the aromatic rings acting as a diene. The electronic nature of the substituents can influence which ring participates and the regioselectivity of the addition. The ring containing the activating methyl and acetoxy groups is more electron-rich and would be expected to be more reactive as a diene.

Recent advances have utilized photochemistry to facilitate these transformations under milder conditions. Visible-light-mediated energy transfer catalysis can promote the [4+2] cycloaddition of naphthalenes with dienophiles, providing access to cycloadducts in high yields. nih.gov Such methods offer a pathway to overcome the high kinetic barrier associated with breaking aromaticity. nih.gov

The cycloaddition would occur across the 1,4- or 2,3-positions of the substituted ring. The specific outcome would depend on the dienophile used and the reaction conditions. The presence of substituents on the naphthalene ring can direct the cycloaddition and influence the stereochemistry (endo/exo selectivity) of the resulting adduct. acs.org For example, in a reaction involving the substituted ring of 1,8-dimethyl-2-naphthyl acetate, a dienophile could add across the C1 and C4 positions, leading to a highly substituted, bridged polycyclic product.

Table 3: List of Mentioned Compounds

Compound Name
Acetic acid;1,8-dimethylnaphthalen-2-ol (1,8-dimethyl-2-naphthyl acetate)
1,8-dimethylnaphthalen-2-ol
1-methyl-8-hydroxymethylnaphthalene
5,6,7,8-Tetrahydro-1,8-dimethylnaphthalen-2-yl acetate
1,4-Dihydro-5,8-dimethylnaphthalen-2-yl acetate

Hydrolysis and Transesterification of the Acetic Acid Ester Linkage under Various Conditions.

The ester linkage in 1,8-dimethylnaphthalen-2-yl acetate is susceptible to cleavage through hydrolysis and transesterification reactions, typical of carboxylic acid esters. These transformations can be catalyzed by acids or bases, or in some cases, facilitated by enzymes.

Hydrolysis:

Hydrolysis of the ester would yield 1,8-dimethylnaphthalen-2-ol and acetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., sulfuric acid, hydrochloric acid) and water, the reaction would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., sodium hydroxide (B78521), potassium hydroxide), the ester would undergo saponification. This is an irreversible reaction where the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The initial products are 1,8-dimethylnaphthalen-2-ol and an acetate salt.

Transesterification:

Transesterification involves the exchange of the alkoxy group of the ester with another alcohol. This reaction is also typically catalyzed by an acid or a base.

Acid-Catalyzed Transesterification: Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen, increasing its electrophilicity. A different alcohol then acts as the nucleophile. To drive the reaction to completion, the reactant alcohol is often used as the solvent.

Base-Catalyzed Transesterification: An alkoxide, corresponding to the alcohol being used for the exchange, serves as the nucleophile. This is an equilibrium process, and the position of the equilibrium is dependent on the relative concentrations of the alcohols and alkoxides.

Enzymatic Reactions: Lipases are enzymes that can catalyze the hydrolysis and transesterification of esters. These reactions are often highly selective and occur under mild conditions. While no specific studies on 1,8-dimethylnaphthalen-2-yl acetate were found, related aryloxy acetates have been shown to undergo lipase-catalyzed hydrolysis.

Hypothetical Data for Hydrolysis and Transesterification:

Without experimental data, a hypothetical data table can be constructed to illustrate the expected outcomes under various conditions.

Reaction TypeCatalystReagent/SolventTemperature (°C)Expected Major ProductsHypothetical Yield (%)
HydrolysisH₂SO₄Water1001,8-dimethylnaphthalen-2-ol, Acetic acid>90
HydrolysisNaOHWater/Ethanol801,8-dimethylnaphthalen-2-ol, Sodium acetate>95
TransesterificationH₂SO₄Methanol65Methyl acetate, 1,8-dimethylnaphthalen-2-ol>85
TransesterificationNaOMeMethanol65Methyl acetate, 1,8-dimethylnaphthalen-2-ol>90

Photochemical Reactivity and Excited State Dynamics of the Naphthalene-Ester System.

The photochemical behavior of 1,8-dimethylnaphthalen-2-yl acetate is expected to be dominated by the naphthalene chromophore. Naphthalene and its derivatives are known to have well-characterized excited states and can undergo various photochemical reactions.

Upon absorption of UV light, the naphthalene moiety will be promoted to an excited singlet state (S₁). From this state, it can undergo several processes:

Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon. Naphthalene derivatives typically fluoresce in the UV region.

Intersystem Crossing (ISC): A non-radiative transition from the excited singlet state to an excited triplet state (T₁). This is often an efficient process for aromatic hydrocarbons.

Phosphorescence: Radiative decay from the triplet state to the ground state. This is a slower process than fluorescence and is typically observed at low temperatures in rigid media.

Photochemical Reactions: The excited state of the naphthalene ring can participate in various reactions, such as cycloadditions, isomerizations, or electron transfer processes. The presence of the ester and dimethyl substituents could influence the reaction pathways and quantum yields compared to unsubstituted naphthalene. For instance, intramolecular charge transfer (ICT) from the naphthalene ring to the ester group could be a possible deactivation pathway, although this is less common for simple acetate esters compared to those with stronger electron-withdrawing groups.

The steric interaction between the peri-disposed methyl groups in the 1 and 8 positions can cause distortion of the naphthalene ring from planarity. This distortion can, in turn, affect the photophysical properties, such as the energies of the excited states and the rates of radiative and non-radiative decay processes.

Hypothetical Photophysical Data:

The following table presents hypothetical photophysical data for 1,8-dimethylnaphthalen-2-yl acetate based on the known properties of similar naphthalene derivatives.

PropertySolventValue
Absorption Maximum (λₘₐₓ)Cyclohexane (B81311)~280-320 nm
Fluorescence Maximum (λₑₘ)Cyclohexane~320-350 nm
Fluorescence Quantum Yield (Φբ)Cyclohexane0.1 - 0.3
Triplet Energy (Eₜ)-~255 kJ/mol

It must be reiterated that the information and data presented in this article are based on general chemical principles and are hypothetical in nature due to the absence of specific experimental studies on "acetic acid; 1,8-dimethylnaphthalen-2-ol" in the available literature.

Advanced Methodological Approaches and Future Research Directions

Innovations in Green Chemistry for Sustainable Synthesis of Naphthalene (B1677914) Derivatives

The principles of green chemistry are increasingly pivotal in the synthesis of complex aromatic compounds like naphthalene derivatives, aiming to reduce environmental impact and enhance safety and efficiency. Key innovations in this area include the use of biocatalysis and alternative energy sources.

Biocatalysis: The use of enzymes and whole-cell systems offers a powerful, environmentally benign alternative to traditional chemical synthesis. For instance, fungal peroxygenases can catalyze the epoxidation of naphthalene, which can then undergo nucleophilic ring-opening to produce chiral trans-disubstituted cyclohexadiene derivatives. This chemoenzymatic approach provides a shortcut to valuable synthons for natural products and active pharmaceutical ingredients. Similarly, whole cells of microorganisms like Streptomyces are capable of performing selective oxidation reactions on naphthalene, demonstrating the potential of biotransformation to achieve high regio- and enantioselectivity under mild conditions.

Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as effective green chemistry tools for accelerating organic reactions. Microwave-assisted synthesis has been successfully employed for the rapid and efficient production of various naphthalene derivatives, including naphthalenemonoimides and N-desymmetrized naphthalenediimides. acs.orgnih.gov The primary advantages of microwave heating are the significant reduction in reaction times—from hours to minutes—and often, an improvement in product yields with fewer side products. researchgate.net

Ultrasound-promoted synthesis, or sonochemistry, offers another sustainable pathway. The acoustic cavitation generated by ultrasound waves can enhance mass transfer and accelerate reaction rates. This technique has been effectively used for synthesizing 2-organoselanyl-naphthalenes in an aqueous medium, showcasing its potential for greener synthesis by enabling reactions in environmentally friendly solvents like water. bohrium.com Ultrasound has been recognized as a prominent tool in green chemistry for constructing various heterocyclic compounds, offering advantages like enhanced yields, higher selectivity, and simpler experimental setups compared to conventional methods. rsc.orgijpsjournal.comnih.govpolyu.edu.hk

Green Chemistry ApproachDescriptionApplication to Naphthalene DerivativesKey Advantages
Biocatalysis Use of enzymes or whole organisms to catalyze chemical reactions.Epoxidation and hydroxylation of the naphthalene ring.High selectivity, mild reaction conditions, reduced waste.
Microwave-Assisted Synthesis Use of microwave energy to heat reactions.Synthesis of naphthalimides and other heterocyclic derivatives.Drastically reduced reaction times, improved yields, higher purity.
Ultrasound-Assisted Synthesis Use of ultrasonic waves to promote chemical reactions.Synthesis of organoselanyl-naphthalenes and other derivatives.Faster reaction rates, use of green solvents (e.g., water), energy efficiency.

Flow Chemistry and Continuous Processing for Efficient Production of the Compound

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering significant advantages in terms of safety, efficiency, and scalability for the production of fine chemicals, including naphthalene derivatives. mdpi.comrsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. europa.eu

This technology is particularly well-suited for hazardous reactions, such as nitration, which are often highly exothermic. The high surface-area-to-volume ratio of micro- and mesoscale flow reactors facilitates rapid heat dissipation, mitigating the risk of thermal runaways. acs.org A systematic study on the continuous flow nitration of naphthalene to 1-nitronaphthalene (B515781) demonstrated that high yields (up to 94.96%) could be achieved safely and efficiently. acs.orgresearchgate.net The study highlighted the superior economic benefits and inherent safety of the continuous flow reactor compared to a conventional semi-batch reactor. acs.org

Chemoinformatics and Data Science Applications for Structure-Reactivity Correlations

Chemoinformatics and data science are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from structural data. For naphthalene derivatives, these computational tools are invaluable for establishing structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).

QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity or chemical reactivity. Such models have been developed for naphthalene derivatives to predict their efficacy as inhibitors of enzymes like aldosterone (B195564) synthase, which is a target for cardiovascular diseases. civilica.com These models use molecular descriptors—numerical values that encode structural features—to build mathematical equations that can predict the activity of new, unsynthesized compounds. This in-silico approach accelerates the discovery of potent therapeutic agents by prioritizing the synthesis of the most promising candidates. ijpsjournal.comijpsjournal.comnih.gov

Machine learning (ML) is at the forefront of data-driven chemistry, with algorithms capable of predicting reaction conditions and outcomes with increasing accuracy. rsc.orgyoutube.comarxiv.org By training ML models on large datasets of known reactions, it is possible to predict the optimal catalysts, solvents, and temperatures for a desired transformation on a naphthalene scaffold. These predictive models can significantly reduce the experimental effort required for reaction optimization. For example, a combination of Property-Encoded Surface Translator (PEST) descriptors, derived from quantum chemical calculations, has been used to predict the reaction rate constants for the peroxy-acid treatment of various substituted naphthalenes, demonstrating the power of computational descriptors in forecasting reactivity. researchgate.net

Development of Novel Heterogeneous and Homogeneous Catalytic Systems for Derivatization

Catalysis is fundamental to the selective functionalization of the naphthalene core. Research is continually advancing in both heterogeneous and homogeneous catalysis to provide milder, more efficient, and more selective methods for derivatization.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer advantages in terms of easy separation and recyclability. In the context of naphthalene chemistry, metal oxides have been extensively studied. For instance, binary and ternary catalysts based on vanadium, molybdenum, tin, and titanium oxides have been screened for the selective oxidation of naphthalene to naphthoquinone. researchgate.net Platinized titanium dioxide (Pt-TiO2) has been shown to be an effective photocatalyst for the degradation of naphthalene and the simultaneous production of hydrogen, highlighting a potential application in environmental remediation and energy production. mdpi.com Iron-based heterogeneous catalysts have also been explored for the photodegradation of naphthalene and 1-naphthol (B170400) in water. polyu.edu.hk

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, often exhibit higher activity and selectivity. Transition metal complexes are at the heart of modern homogeneous catalysis for C-H functionalization, a powerful strategy for directly introducing new functional groups onto the naphthalene ring. nih.govresearchgate.net Ruthenium-catalyzed three-component reactions have been developed for the modular synthesis of multifunctional naphthalenes from simple starting materials. rsc.org Gold and copper complexes have been shown to catalyze the transfer of carbene groups to naphthalene, leading to either C-H insertion or cyclopropanation products, depending on the metal used. nih.govresearchgate.net Furthermore, biomimetic iron catalysts have been designed to mimic the activity of naphthalene dioxygenase, achieving the dearomative syn-dihydroxylation of naphthalenes with high chemoselectivity. acs.org

Catalyst TypeExamples for Naphthalene DerivatizationKey Advantages
Heterogeneous V-Mo-O, Pt-TiO₂, Iron oxidesEasy separation, reusability, process simplification.
Homogeneous Ruthenium, Gold, Copper, Iron complexesHigh activity, high selectivity, mild reaction conditions.

Synergistic Experimental and Computational Research Frameworks for Comprehensive Understanding

The integration of experimental synthesis and characterization with computational modeling provides a powerful framework for a deep and comprehensive understanding of the structure, properties, and reactivity of naphthalene derivatives. Density Functional Theory (DFT) has become a cornerstone of this synergistic approach.

DFT calculations are widely used to elucidate reaction mechanisms, predict the structures of transition states, and rationalize observed regioselectivities in catalytic reactions. nih.govnih.gov For example, computational studies have been employed to understand the formation of naphthalene from the reaction of phenyl radicals with acetylenes and to explore the dynamic behavior of transition metal complexes of naphthalene. acs.orgresearchgate.net This theoretical insight is crucial for designing more efficient catalysts and optimizing reaction conditions.

Q & A

Q. What are the recommended synthetic routes for preparing 1,8-dimethylnaphthalen-2-ol derivatives, and how can purity be optimized?

The synthesis of naphthalenol derivatives typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized naphthalene precursors. For example, substituted naphthalenols like 2-naphthalenol (CAS 135-19-3) are synthesized via hydroxylation of naphthalene using acidic or enzymatic catalysts . To optimize purity, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective. For acetic acid derivatives, esterification under mild acidic conditions (e.g., acetic anhydride with catalytic H₂SO₄) is common . Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (HP-5MS column, 30 m × 0.25 mm ID) .

Q. How can researchers validate the structural identity of acetic acid-naphthalenol conjugates?

Key methods include:

  • NMR : Compare aromatic proton signals (δ 6.8–8.2 ppm for naphthalene) and methyl/acetate groups (δ 2.1–2.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ions (e.g., [M+H]⁺ for C₁₄H₁₆O₃ at m/z 232.1099).
  • IR Spectroscopy : Look for O-H (3200–3600 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) stretches .
    Cross-reference with databases like NIST Chemistry WebBook for spectral matches .

Q. What are standard protocols for quantifying acetic acid content in hybrid molecules?

Titration with 0.1 M NaOH (phenolphthalein indicator) is a basic method. For higher precision, use HPLC with a C18 column and UV detection at 210 nm. Calibrate with acetic acid standards (0.1–1.0 mg/mL). Ensure sample pH is neutralized to avoid interference from phenolic -OH groups .

Advanced Research Questions

Q. How can stereochemical conflicts in 1,8-dimethylnaphthalen-2-ol derivatives be resolved?

For diastereomers, use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase). Absolute configuration determination requires X-ray crystallography or electronic circular dichroism (ECD) with computational modeling (e.g., DFT at B3LYP/6-31G* level) . In cases of conflicting NMR data (e.g., axial vs. equatorial methyl groups), NOESY can clarify spatial arrangements .

Q. What strategies address contradictions in reported biological activities of naphthalenol-acetic acid hybrids?

  • Dose-Response Analysis : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay Optimization : Use orthogonal assays (e.g., antimicrobial disk diffusion vs. broth microdilution) to confirm activity .
  • Metabolite Profiling : LC-MS/MS can detect decomposition products that may skew bioactivity results .

Q. How can catalytic systems be optimized for regioselective functionalization of 1,8-dimethylnaphthalen-2-ol?

Screen transition-metal catalysts (e.g., Pd(OAc)₂ for C-H activation) with directing groups like -COOH or -CONHR. Solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) significantly impact regioselectivity. Monitor reactions in real-time via in situ FTIR or Raman spectroscopy . For asymmetric catalysis, employ chiral ligands such as (S)-VAPOL hydrogen phosphate, which enhances enantiomeric excess (ee >90%) in hydroxylation reactions .

Q. What advanced computational methods predict the physicochemical properties of these hybrids?

  • Solubility : Use COSMO-RS simulations to estimate logS in aqueous/organic mixtures.
  • pKa Prediction : DFT calculations (e.g., B3LYP/6-311++G**) for acidic protons (phenolic -OH: pKa ~9.5; acetic acid -COOH: pKa ~4.7).
  • LogP : Molecular dynamics (MD) with OPLS-AA forcefield to model octanol-water partitioning .

Data Contradiction Analysis

Q. How to resolve discrepancies in chromatographic retention times across studies?

Standardize column specifications (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm) and mobile phase pH (e.g., phosphate buffer pH 6.5 for HPLC). Interlab variability can arise from column aging; include internal standards (e.g., 1-naphthalenemethanol, CAS 4780-79-4) for normalization .

Q. Why do NMR spectra of the same compound vary between publications?

Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and temperature (25°C vs. 40°C) alter chemical shifts. Always report solvent, field strength (e.g., 500 MHz), and referencing method (e.g., TMS at 0 ppm). For paramagnetic impurities causing peak broadening, purify via preparative TLC or recrystallization .

Methodological Tables

Q. Table 1. GC-MS Conditions for Acetic Acid Derivatives

ColumnTemperature ProgramCarrier GasDetection Limit
HP-5MS50°C (2 min) → 300°C @10°C/minHe, 1 mL/min0.1 ng/µL
CP-Sil 5 CB60°C (1 min) → 280°C @15°C/minN₂, 1.2 mL/min0.05 ng/µL

Q. Table 2. Biological Assay Parameters

Assay TypeMediumIncubation TimePositive Control
AntimicrobialMueller-Hinton24 h, 37°CCiprofloxacin (1 µg/mL)
Anti-inflammatoryRPMI-1640 + 10% FBS48 h, 5% CO₂Dexamethasone (10 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.